molecular formula C21H19N5O B2681638 2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034311-50-5

2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2681638
CAS No.: 2034311-50-5
M. Wt: 357.417
InChI Key: FBUYEIAYSDOUNV-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex organic compound that features an indole ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the indole, triazole, and azetidine rings through various organic reactions, such as amide bond formation or alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and triazole rings are known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

The uniqueness of 2-(1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone lies in its combination of three distinct rings (indole, triazole, and azetidine) within a single molecule. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(10-16-11-22-19-9-5-4-8-18(16)19)25-12-17(13-25)26-14-20(23-24-26)15-6-2-1-3-7-15/h1-9,11,14,17,22H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYEIAYSDOUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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